
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide, also known as BRD-7929, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide binds to the bromodomain of BRD4, preventing it from interacting with its target genes. This leads to the inhibition of BRD4-mediated gene transcription, which ultimately results in the suppression of cellular processes that are dependent on BRD4 activity.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide inhibits the proliferation of cancer cells and suppresses the expression of inflammatory genes. In vivo studies have also demonstrated the efficacy of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide in animal models of cancer and inflammation. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide in lab experiments is its specificity for BRD4. This allows researchers to selectively target the activity of this protein without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize any potential adverse effects.
Direcciones Futuras
The potential therapeutic applications of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide are vast, and there are many future directions for research in this field. Some potential areas of study include:
1. Developing more potent and selective inhibitors of BRD4.
2. Investigating the role of BRD4 in other diseases, such as neurological disorders.
3. Studying the molecular mechanisms of BRD4 inhibition by 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide.
4. Developing new drug delivery systems to improve the bioavailability and efficacy of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide.
In conclusion, 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide is a small molecule inhibitor that has shown promise as a potential therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action and potential adverse effects of this compound. However, the potential applications of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide in the field of medicine are vast, and there are many future directions for research in this field.
Métodos De Síntesis
The synthesis of 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 3-bromo-4-methylphenylacetic acid, which is converted to its corresponding acid chloride. The acid chloride is then reacted with N-(1-cyano-1-methylethyl)amine to form the final product, 2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide has been found to inhibit the activity of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in various cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-(3-bromo-4-methylphenyl)-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-9-4-5-10(6-11(9)14)7-12(17)16-13(2,3)8-15/h4-6H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRSWYQEUSMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC(C)(C)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-4-methylphenyl)-N-(1-cyano-1-methylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

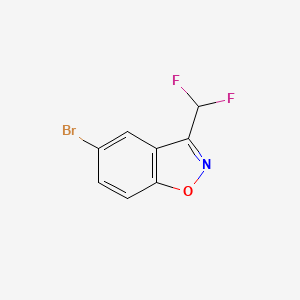
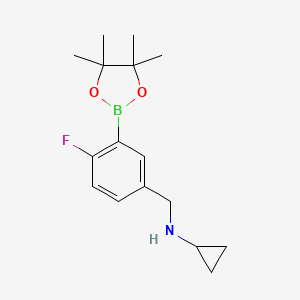
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2753329.png)
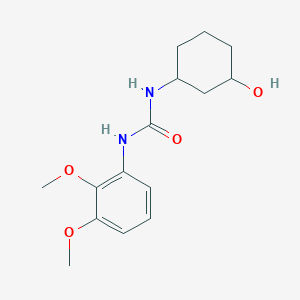

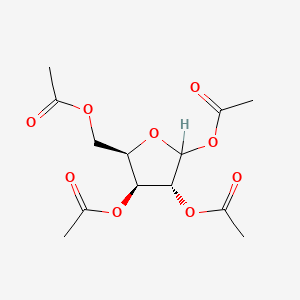
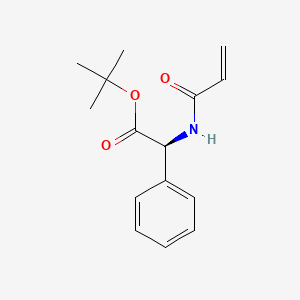
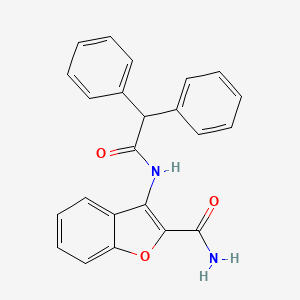
![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)
![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)
![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)
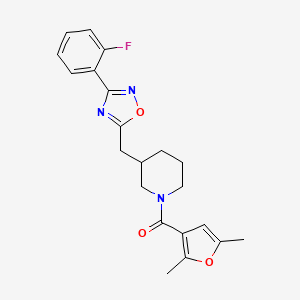

![4-(4-fluorobenzyl)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753349.png)